molecular formula C34H28O10 B12307158 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose

Cat. No.: B12307158
M. Wt: 596.6 g/mol
InChI Key: JSXMRQAFUOMKAD-RIKJQNKOSA-N
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Description

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose can be synthesized through the benzoylation of D-glucopyranose. The process involves the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the tetra-benzoylated product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucose molecule, allowing selective reactions at specific positions. The compound interacts with glycosyl acceptors through the formation of glycosidic bonds, facilitated by catalysts such as Lewis acids .

Comparison with Similar Compounds

Similar Compounds

    2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative of D-glucopyranose with similar properties and applications.

    1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A compound with an additional benzoyl group, used in similar synthetic applications.

    2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative used in glycosylation reactions.

Uniqueness

1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosides .

Properties

Molecular Formula

C34H28O10

Molecular Weight

596.6 g/mol

IUPAC Name

[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate

InChI

InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1

InChI Key

JSXMRQAFUOMKAD-RIKJQNKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO

Origin of Product

United States

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